Phenyltrimethylsilane

Catalog No.
S1896006
CAS No.
768-32-1
M.F
C9H14Si
M. Wt
150.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylsilane

CAS Number

768-32-1

Product Name

Phenyltrimethylsilane

IUPAC Name

trimethyl(phenyl)silane

Molecular Formula

C9H14Si

Molecular Weight

150.29 g/mol

InChI

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KXFSUVJPEQYUGN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1

Phenyltrimethylsilane is an organosilicon compound with the molecular formula C9H14SiC_9H_{14}Si and a molecular weight of 150.29 g/mol. It appears as a clear, colorless to slightly green liquid, with a melting point of 166-169 °C and a boiling point of 168-170 °C. This compound is characterized by its low density of 0.873 g/mL at 25 °C and is noted for its limited miscibility with water, indicating its hydrophobic nature . Phenyltrimethylsilane is primarily used as an intermediate in organic synthesis and pharmaceutical applications.

  • Flammability: Trimethyl(phenyl)silane is flammable and can ignite readily [].
  • Health Hazards: Limited data available on specific health hazards. However, as with most organosilicon compounds, it is recommended to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE) when working with it [].
, often acting as a silylating agent. Key reactions include:

  • Nucleophilic Substitution: It can react with aryl halides, facilitating the formation of new carbon-silicon bonds through nucleophilic substitution mechanisms .
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-donating effect of the trimethylsilyl group, enhancing reactivity towards electrophiles .
  • Coordination Complex Formation: Phenyltrimethylsilane has been utilized in synthesizing metal complexes, such as manganese and ruthenium complexes, by coordinating with metal centers .

Phenyltrimethylsilane can be synthesized through several methods:

  • From Iodotrimethylsilane: This method involves reacting iodotrimethylsilane with specific aryl compounds, such as (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
  • Hydrosilylation: The reaction between phenyl compounds and silanes under catalytic conditions can yield phenyltrimethylsilane.
  • Fractional Distillation: Purification can be achieved through fractional distillation at atmospheric or reduced pressure, often utilizing specialized columns for efficiency .

Phenyltrimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and fine chemicals.
  • Silicones Production: The compound is used in producing silicone polymers and resins due to its silane functional group.
  • Catalysis: It is involved in catalyzing reactions involving organosilicon compounds and enhancing reaction rates in synthetic pathways .

Studies involving phenyltrimethylsilane have focused on its interactions with other chemical species. Notably:

  • Metal Coordination: Research has shown that phenyltrimethylsilane can coordinate with transition metals to form stable complexes that exhibit unique catalytic properties .
  • Reactivity with Electrophiles: The compound's ability to undergo electrophilic reactions has been computationally examined, revealing insights into its electronic structure and reactivity patterns .

Phenyltrimethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
TrimethylsilaneC3H12SiC_3H_{12}SiSimple structure; commonly used as a silylating agent.
DiphenylmethylsilaneC9H12SiC_9H_{12}SiContains two phenyl groups; more sterically hindered.
Phenylbis(trimethylsilyl)C9H14Si2C_9H_{14}Si_2Contains two silanes; different reactivity profile.

Phenyltrimethylsilane stands out due to its balance of hydrophobicity and reactivity, making it particularly valuable in organic synthesis compared to simpler silanes like trimethylsilane.

Boiling Point

169.5 °C

LogP

4.72 (LogP)

UNII

PX1SG1Q5YP

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (84.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

768-32-1

Wikipedia

Phenyltrimethylsilane

General Manufacturing Information

Benzene, (trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-16

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